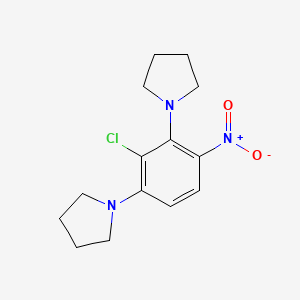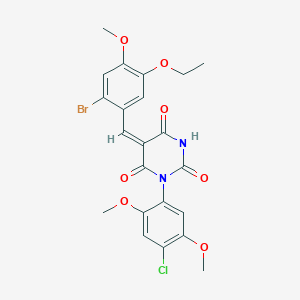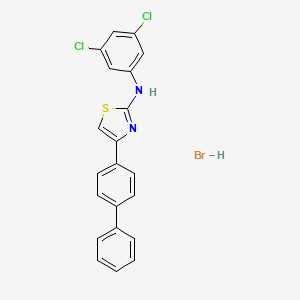
1-(4-hydroxybenzyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxybenzyl)-4-piperidinol, also known as hydroxybenzylpiperidinol or HBP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. HBP is a derivative of piperidine, a heterocyclic organic compound commonly found in various pharmaceutical drugs. HBP is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
HBP has been found to have various scientific research applications, including its potential use as an antioxidant, neuroprotectant, and anti-inflammatory agent. Studies have shown that HBP can scavenge free radicals and protect cells from oxidative stress. HBP has also been found to have neuroprotective effects, protecting neurons from damage caused by various neurotoxic agents. Furthermore, HBP has been shown to have anti-inflammatory effects, reducing inflammation in various animal models of inflammation.
Mecanismo De Acción
The mechanism of action of HBP is not fully understood. However, studies have suggested that HBP exerts its effects by modulating various signaling pathways involved in oxidative stress, inflammation, and neuronal cell death. HBP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant enzymes. HBP has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
HBP has been found to have various biochemical and physiological effects. Studies have shown that HBP can reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function. Furthermore, HBP has been found to have anti-cancer effects, inhibiting the growth and proliferation of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HBP in lab experiments is its high purity and stability. HBP is also soluble in water and ethanol, making it easy to dissolve in various solvents. However, one limitation of using HBP in lab experiments is its relatively high cost compared to other antioxidants and neuroprotectants.
Direcciones Futuras
There are several future directions for the scientific research of HBP. One direction is to investigate the potential use of HBP in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the anti-cancer effects of HBP and its potential use in cancer therapy. Furthermore, the development of novel HBP derivatives with improved pharmacological properties is an area of interest for future research.
In conclusion, HBP is a promising compound with various scientific research applications. Its ability to scavenge free radicals, protect neurons from damage, and reduce inflammation makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action and potential therapeutic uses of HBP.
Métodos De Síntesis
The synthesis of HBP involves the reaction between 4-hydroxybenzaldehyde and 4-piperidone in the presence of sodium borohydride. This method has been reported to yield HBP with high purity and yield. HBP can also be synthesized using other methods such as the reduction of 4-1-(4-hydroxybenzyl)-4-piperidinollidene-4-piperidone with sodium borohydride.
Propiedades
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-3-1-10(2-4-11)9-13-7-5-12(15)6-8-13/h1-4,12,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQBDHFIOZKATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)

![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)
![dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate](/img/structure/B5196257.png)

![2-[(4-chlorophenyl)thio]-N-{2-methyl-4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5196271.png)

![12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one](/img/structure/B5196296.png)
![3-[1-(4-methoxybenzoyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B5196300.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B5196301.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N-{2-[(2-fluorobenzyl)oxy]benzyl}acetamide](/img/structure/B5196307.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5196317.png)